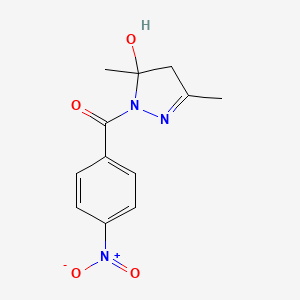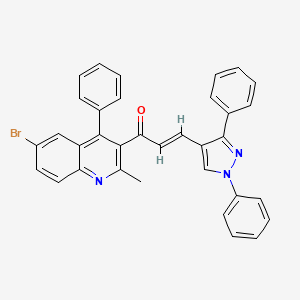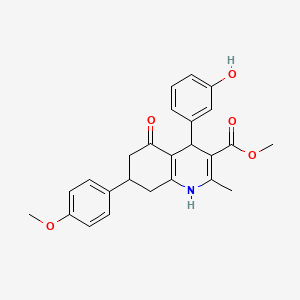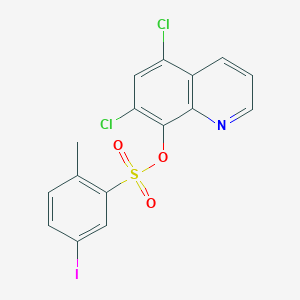![molecular formula C16H12N2O2 B15010463 1-{5-[(E)-phenyldiazenyl]-1-benzofuran-2-yl}ethanone](/img/structure/B15010463.png)
1-{5-[(E)-phenyldiazenyl]-1-benzofuran-2-yl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone is an organic compound that belongs to the class of diazenyl derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a phenyl-diazenyl group and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone typically involves the following steps:
Diazotization Reaction: The synthesis begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 2-acetylbenzofuran in the presence of a base such as sodium acetate. This step results in the formation of the desired diazenyl derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the diazenyl group can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzofuran ring, using reagents such as halogens or sulfonyl chlorides.
Coupling Reactions: The diazenyl group can participate in further coupling reactions with various nucleophiles, leading to the formation of complex structures.
Wissenschaftliche Forschungsanwendungen
1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone involves its interaction with various molecular targets. The diazenyl group can undergo bioreductive activation, leading to the generation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can result in the inhibition of cellular processes, leading to cell death. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone can be compared with other diazenyl derivatives and benzofuran compounds:
Similar Compounds: Examples include 1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-propanone and 1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-butanone.
Uniqueness: The unique combination of the diazenyl group and benzofuran ring in 1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H12N2O2 |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
1-(5-phenyldiazenyl-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C16H12N2O2/c1-11(19)16-10-12-9-14(7-8-15(12)20-16)18-17-13-5-3-2-4-6-13/h2-10H,1H3 |
InChI-Schlüssel |
JKNQGSAWBAPDSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(O1)C=CC(=C2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B15010381.png)
![1-(2,5-dichlorophenyl)-5-phenyl-3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B15010397.png)


![N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B15010416.png)


![(4E)-5-(3-fluorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15010427.png)

![2-(naphthalen-1-yl)-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15010443.png)

![Methyl 6a-methyl-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15010462.png)
![6-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B15010471.png)

